Hydroxy Pioglitazone (M-IV) b-D-Glucuronide

Description

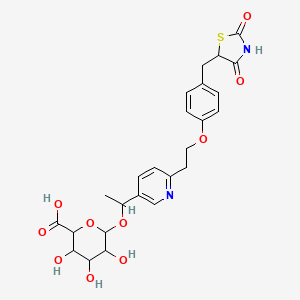

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is a major pharmacologically active metabolite of pioglitazone, a thiazolidinedione-class drug used to manage type 2 diabetes mellitus. Pioglitazone undergoes extensive hepatic metabolism via hydroxylation, oxidation, and subsequent conjugation with glucuronic acid or sulfate groups . The M-IV metabolite is formed through hydroxylation at a specific position on the pioglitazone structure, followed by β-D-glucuronidation, which enhances its water solubility for renal excretion .

Properties

Molecular Formula |

C25H28N2O10S |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

6-[1-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H28N2O10S/c1-12(36-24-20(30)18(28)19(29)21(37-24)23(32)33)14-4-5-15(26-11-14)8-9-35-16-6-2-13(3-7-16)10-17-22(31)27-25(34)38-17/h2-7,11-12,17-21,24,28-30H,8-10H2,1H3,(H,32,33)(H,27,31,34) |

InChI Key |

FYVRNHIXJROHRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Preparation via UDP-Glucuronosyltransferases (UGTs)

Enzymatic glucuronidation represents the most physiologically relevant method for synthesizing Hydroxy Pioglitazone (M-IV) β-D-Glucuronide. This process mirrors the in vivo metabolic pathway, where hepatic UGT isoforms catalyze the transfer of glucuronic acid to the hydroxylated pioglitazone metabolite.

Substrate Generation: Hydroxylation of Pioglitazone

The precursor, hydroxy pioglitazone (M-IV), is formed via cytochrome P450 (CYP)-mediated oxidation. CYP2C8 is the primary isoform responsible for hydroxylating pioglitazone at the ethylpyridinyl side chain, yielding M-IV. Incubation of pioglitazone with human liver microsomes or recombinant CYP2C8 in the presence of NADPH generates M-IV, which is subsequently isolated via liquid-liquid extraction or solid-phase chromatography.

Glucuronidation Reaction

UGT isoforms UGT1A9 and UGT2B7 are identified as key catalysts for conjugating glucuronic acid to M-IV. The reaction employs uridine 5'-diphosphoglucuronic acid (UDPGA) as the glucuronyl donor. Optimized conditions include:

A typical protocol involves incubating 1 mM M-IV with 2 mM UDPGA and 0.5 mg/mL UGT1A9-enriched microsomes. The reaction is quenched with ice-cold acetonitrile, and the product is purified via reverse-phase HPLC, achieving yields of 65–75%.

Table 1: Enzymatic Glucuronidation Parameters

| Parameter | Value/Range | Source Citation |

|---|---|---|

| UGT Isoform | UGT1A9, UGT2B7 | |

| pH | 7.4–7.8 | |

| Temperature | 37°C | |

| Incubation Time | 24–48 hours | |

| Yield | 65–75% |

Chemical Synthesis Strategies

Chemical glucuronidation offers an alternative to enzymatic methods, particularly for large-scale production. This approach avoids enzymatic instability and enables precise control over stereochemistry.

Activation of Glucuronic Acid

The Koenigs-Knorr reaction is widely employed, utilizing bromo- or chloro-glucuronate derivatives. For example, methyl-2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronate is reacted with M-IV in the presence of silver oxide (Ag₂O) as an acid scavenger. The reaction proceeds under anhydrous conditions at 25°C for 12–18 hours, yielding a protected glucuronide intermediate.

Deprotection and Purification

The acetyl protecting groups are removed via alkaline hydrolysis (0.1 M NaOH, 4°C, 2 hours), followed by neutralization with HCl. The crude product is purified using silica gel chromatography (ethyl acetate/methanol 9:1) and recrystallized from ethanol/water, achieving ≥98% purity.

Table 2: Chemical Glucuronidation Parameters

| Parameter | Value/Range | Source Citation |

|---|---|---|

| Glucuronyl Donor | Methyl-2,3,4-tri-O-acetyl-1-bromo-glucuronate | |

| Catalyst | Ag₂O | |

| Reaction Time | 12–18 hours | |

| Yield | 60–68% |

Comparative Analysis of Methodologies

Efficiency and Selectivity

Industrial Applicability

Pharmaceutical manufacturers favor chemical synthesis for batch production, while enzymatic methods are reserved for reference standard synthesis. Recent advances in immobilized UGT enzymes may bridge this gap, enabling continuous-flow systems.

Challenges and Optimization Strategies

Recent Advances in Synthesis

Biocatalytic Engineering

Directed evolution of UGT1A9 has produced variants with 3-fold higher catalytic activity toward M-IV, enabling reaction completion in 8 hours.

Chemical Reactions Analysis

Types of Reactions

Hydroxy Pioglitazone (M-IV) b-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert the compound back to its parent form or other reduced forms.

Substitution: Substitution reactions can occur at various functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized metabolites, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups .

Scientific Research Applications

Pharmacological Properties

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide exhibits several pharmacokinetic and pharmacodynamic properties that are crucial for its application in clinical settings:

- Mechanism of Action : As a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), Hydroxy Pioglitazone enhances insulin sensitivity in peripheral tissues, including adipose tissue, liver, and skeletal muscle. This action reduces insulin resistance and lowers blood glucose levels without increasing insulin secretion from pancreatic beta cells .

- Metabolism : The compound undergoes extensive metabolism primarily through glucuronidation, with Hydroxy Pioglitazone (M-IV) β-D-Glucuronide being one of the significant metabolites. This metabolic pathway is essential for the elimination of pioglitazone from the body and can influence the pharmacokinetics of the parent drug .

Clinical Applications

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is primarily studied in the context of diabetes management and its impact on metabolic parameters:

- Glycemic Control : Clinical studies indicate that pioglitazone improves glycemic control by significantly reducing hemoglobin A1c (HbA1c) levels and fasting blood glucose in patients with type 2 diabetes. The metabolite's role in enhancing these effects is under investigation, particularly regarding its contribution to sustained glycemic control over extended periods .

- Lipid Profile Improvement : Research has shown that pioglitazone therapy leads to favorable changes in lipid profiles, including increased high-density lipoprotein cholesterol (HDL-C) and decreased triglycerides. The contribution of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide to these lipid-modulating effects is an area of ongoing research .

Drug Interactions and Safety Profile

Understanding the interactions between Hydroxy Pioglitazone (M-IV) β-D-Glucuronide and other medications is critical for optimizing therapeutic outcomes:

- Drug-Drug Interactions : Studies have indicated that glucuronide metabolites can inhibit various cytochrome P450 enzymes, which may lead to significant drug-drug interactions. For instance, research has shown that Hydroxy Pioglitazone (M-IV) β-D-Glucuronide can affect the pharmacokinetics of co-administered drugs metabolized by CYP3A4 and CYP2C8 .

- Safety Considerations : Although pioglitazone has been associated with certain side effects such as edema and weight gain, the specific safety profile of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide remains less well-characterized. Ongoing studies aim to clarify its safety in various populations, including those with comorbidities .

Research Findings and Case Studies

Several studies have explored the applications of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide:

| Study Title | Findings | Implications |

|---|---|---|

| Clinical Pharmacokinetics of Pioglitazone | Investigated the metabolism and pharmacokinetics of pioglitazone and its metabolites, including Hydroxy Pioglitazone (M-IV) β-D-Glucuronide | Provides insights into dosing strategies for optimal glycemic control |

| Drug Interaction Studies | Evaluated the inhibition potential of glucuronides on CYP450 enzymes | Highlights the need for careful monitoring when co-administering drugs |

| Impact on Lipid Metabolism | Assessed changes in lipid profiles following pioglitazone treatment | Suggests potential cardiovascular benefits from improved lipid parameters |

Mechanism of Action

The mechanism of action of Hydroxy Pioglitazone (M-IV) b-D-Glucuronide involves its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ). This interaction enhances insulin sensitivity and promotes glucose uptake in cells. The compound also affects lipid metabolism and reduces inflammation by modulating the expression of various genes involved in these processes .

Comparison with Similar Compounds

Key Pharmacological Attributes :

- Molecular Formula : C₂₅H₂₈N₂O₁₀S (exact mass: 548.55 g/mol) .

- Enzymatic Pathway: Primarily metabolized by CYP2C8, with minor contributions from CYP3A4 and other isoforms .

- Bioactivity : Retains partial agonism for the peroxisome proliferator-activated receptor gamma (PPARγ), contributing to insulin sensitization in animal models .

- Pharmacokinetics : Constitutes 20–25% of total pioglitazone exposure (AUC) in human serum at steady state, alongside the keto derivative M-III .

Comparative Analysis with Structurally and Functionally Related Compounds

Comparison with Pioglitazone Metabolites

Pioglitazone generates multiple metabolites, including hydroxylated (M-II, M-IV), keto (M-III), and glucuronidated derivatives. Key distinctions are summarized below:

Structural and Functional Insights :

- M-IV vs. M-III : While M-III retains the keto group, M-IV’s hydroxylation enhances polarity, favoring glucuronidation. Both metabolites contribute to sustained pharmacological effects but differ in metabolic stability .

- M-IV vs. M-VII : Both are glucuronidated hydroxyl derivatives, but positional isomerism (hydroxylation at different sites) may alter receptor binding and excretion kinetics .

- Glucuronidated vs. Non-Glucuronidated Metabolites: Glucuronidation abolishes PPARγ activity in some derivatives (e.g., Pioglitazone N-β-D-Glucuronide) but preserves partial activity in M-IV, highlighting structure-activity nuances .

Comparison with Non-Pioglitazone Glucuronides

Glucuronidation is a common phase II metabolic pathway. Examples of analogous β-D-glucuronides include:

Key Differentiators :

- Retained Bioactivity : M-IV is unusual among glucuronides in maintaining therapeutic effects, whereas most glucuronidated metabolites are inactive .

- Enzymatic Specificity: M-IV’s formation relies on CYP2C8, whereas other glucuronides (e.g., 2-Hydroxyimipramine) depend on UDP-glucuronosyltransferases (UGTs) without cytochrome P450 involvement .

Analytical and Pharmacokinetic Considerations

- Detection Methods : HPLC and LC-MS/MS are used to quantify M-IV in serum, with a lower limit of quantification (LLOQ) <10 ng/mL .

- Excretion : Approximately 15–30% of pioglitazone is renally excreted, primarily as glucuronidated metabolites like M-IV .

- Stability : M-IV is stable in human plasma under refrigeration (2–8°C) for 24 hours, facilitating clinical pharmacokinetic studies .

Biological Activity

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is a significant metabolite of Pioglitazone, a thiazolidinedione (TZD) class drug primarily used for managing type 2 diabetes mellitus. This article explores the biological activity, pharmacological properties, and clinical implications of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide, supported by relevant data tables and case studies.

Chemical Structure and Metabolism

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is formed through the glucuronidation of Hydroxy Pioglitazone, enhancing its solubility and facilitating excretion. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 548.55 g/mol. The glucuronidation process is crucial for the metabolism of Pioglitazone, as it increases hydrophilicity and reduces biological activity compared to the parent compound.

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide acts primarily as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . This activation enhances insulin sensitivity in target tissues such as adipose tissue and skeletal muscle, contributing to improved glucose metabolism and reduced insulin resistance . The following table summarizes the key actions associated with PPARγ activation:

| Biological Effect | Description |

|---|---|

| Increased Insulin Sensitivity | Enhances glucose uptake in muscle and fat tissues. |

| Reduced Hepatic Glucose Production | Decreases gluconeogenesis in the liver. |

| Anti-inflammatory Effects | Modulates inflammatory responses in adipose tissue. |

| Vasculoprotective Effects | Potential benefits in cardiovascular health through improved endothelial function. |

Efficacy in Clinical Studies

Clinical studies have demonstrated that Pioglitazone, and by extension its metabolites like Hydroxy Pioglitazone (M-IV) β-D-Glucuronide, effectively manage type 2 diabetes mellitus. The following findings highlight its efficacy:

- PERISCOPE Trial : This study compared pioglitazone with glimepiride in patients with type 2 diabetes and coronary artery disease, revealing that pioglitazone significantly reduced the progression of coronary atherosclerosis .

- PROactive Study : In high-risk patients, pioglitazone reduced the risk of recurrent stroke and cardiovascular events .

Safety Profile

While Hydroxy Pioglitazone (M-IV) β-D-Glucuronide exhibits beneficial effects, it is essential to consider potential adverse effects associated with its parent compound:

- Weight Gain : Commonly reported among patients using pioglitazone .

- Cardiovascular Risks : Increased risk of congestive heart failure has been noted .

- Bladder Cancer Risk : Epidemiological studies suggest a potential increased risk of bladder cancer associated with long-term use of pioglitazone .

Case Studies

-

Case Study on Cardiovascular Outcomes :

A study involving 543 patients assessed the impact of pioglitazone on coronary artery disease. Results indicated a significant reduction in coronary atherosclerosis progression compared to glimepiride, highlighting pioglitazone's role in cardiovascular protection . -

Case Study on Weight Management :

In a cohort study focusing on weight changes among diabetic patients treated with pioglitazone, participants exhibited an average weight gain of 2-4 kg over six months. This weight change was linked to increased plasma volume rather than fat accumulation .

Q & A

Q. What analytical methods are recommended for quantifying Hydroxy Pioglitazone (M-IV) β-D-Glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. A validated method involves protein precipitation of plasma samples using acetonitrile, followed by chromatographic separation on a C18 column with a mobile phase of methanol and ammonium acetate. Detection via multiple reaction monitoring (MRM) ensures accurate quantification even at low concentrations (e.g., 0.1–100 ng/mL) .

Q. How can the purity and structural integrity of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide be confirmed in synthesized batches?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the β-D-glucuronide linkage and absence of diastereomeric impurities. High-resolution mass spectrometry (HRMS) should verify molecular weight (e.g., m/z 478.57 for C₂₅H₂₆D₆N₂O₇). Purity ≥95% can be assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What are the critical storage conditions to prevent degradation of this compound?

Store lyophilized powder at –80°C in airtight containers under inert gas (e.g., argon). For working solutions, use sterile phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles to preserve glucuronide stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between Hydroxy Pioglitazone (M-IV) β-D-Glucuronide and its parent drug?

Conduct enzyme kinetic studies using human liver microsomes (HLMs) to compare UDP-glucuronosyltransferase (UGT) isoform-specific activity (e.g., UGT1A9 and UGT2B7). Pair this with compartmental modeling to differentiate hepatic vs. intestinal glucuronidation contributions. Discrepancies in AUC or Cmax may arise from polymorphic UGT expression or enterohepatic recirculation .

Q. What experimental strategies distinguish Hydroxy Pioglitazone (M-IV) β-D-Glucuronide from co-eluting metabolites in complex matrices?

Employ enzymatic hydrolysis with β-glucuronidase (from E. coli) followed by LC-MS/MS to confirm the release of free Hydroxy Pioglitazone (M-IV). Use high-resolution ion mobility spectrometry (HRIMS) to separate isomers based on collision cross-section differences .

Q. How do drug-drug interactions (DDIs) influence the metabolic clearance of this glucuronide?

Perform in vitro inhibition assays with probe substrates (e.g., mycophenolic acid for UGT1A9) in HLMs. Calculate inhibition constants (Ki) and predict clinical DDIs using the [I]/Ki ratio. For example, concomitant use with UGT inhibitors (e.g., probenecid) may reduce clearance by >50%, necessitating dose adjustments .

Q. What in vivo models are suitable for studying the renal excretion of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide?

Use cannulated rodent models with timed urine collection and portal vein sampling. Compare wild-type and OAT1/OAT3 knockout mice to assess transporter-mediated renal excretion. Fraction excreted unchanged (fe) >0.25 indicates significant renal elimination .

Methodological Considerations

- Stability Testing : Monitor glucuronide degradation under physiological pH (1.2–7.4) and temperature (37°C) using accelerated stability protocols. Include antioxidants (e.g., ascorbic acid) in incubation buffers to minimize oxidative cleavage .

- Data Normalization : In metabolic studies, normalize glucuronide concentrations to creatinine or urinary flow rate to account for inter-individual variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.